4-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with chlorophenyl, methoxyphenyl, and quinolyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazine derivatives with appropriate carboxylic acids or esters under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling Reactions: The chlorophenyl, methoxyphenyl, and quinolyl groups are introduced through coupling reactions, such as Suzuki or Heck reactions, using appropriate halogenated precursors and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups, using reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
3-(4-CHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: Researchers investigate the compound’s effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases and proteases, leading to the modulation of signaling pathways.
Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events that result in therapeutic effects.
Induce Apoptosis: By interacting with pro-apoptotic proteins, the compound can induce programmed cell death in cancer cells, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-CHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]OXADIAZOLE: Similar structure with an oxadiazole ring instead of a thiadiazole ring.
3-(4-CHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]IMIDAZOLE: Similar structure with an imidazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H16ClN5OS |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-[2-(4-methoxyphenyl)quinolin-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C25H16ClN5OS/c1-32-18-12-8-15(9-13-18)22-14-20(19-4-2-3-5-21(19)27-22)24-30-31-23(28-29-25(31)33-24)16-6-10-17(26)11-7-16/h2-14H,1H3 |
InChI Key |
RJLSOBAWWXBALM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.